molecular formula C13H9F4NO2 B1506807 Ethyl 6-fluoro-2-(trifluoromethyl)quinoline-4-carboxylate CAS No. 1185292-80-1

Ethyl 6-fluoro-2-(trifluoromethyl)quinoline-4-carboxylate

Cat. No.: B1506807
CAS No.: 1185292-80-1
M. Wt: 287.21 g/mol
InChI Key: YPINHBHCKXGABK-UHFFFAOYSA-N
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Description

Ethyl 6-fluoro-2-(trifluoromethyl)quinoline-4-carboxylate is a chemical compound with the molecular formula C13H9F4NO2 . It has a molecular weight of 287.21 .


Molecular Structure Analysis

The molecular structure of this compound consists of 13 carbon atoms, 9 hydrogen atoms, 4 fluorine atoms, 1 nitrogen atom, and 2 oxygen atoms .


Physical and Chemical Properties Analysis

This compound is a grey solid . It should be stored at a temperature between 2-8°C .

Scientific Research Applications

Synthesis of Fluorinated Compounds

The compound Ethyl 6-fluoro-2-(trifluoromethyl)quinoline-4-carboxylate and its derivatives have been synthesized through various chemical reactions. For instance, one study describes the practical synthesis of a related compound, ethyl 6,7-difluoro-1-methyl-4-oxo-4H-[1,3]thiazeto[3,2-a]quinoline-3-carboxylate, which is a key intermediate for tricyclic quinolones like prulifloxacin. This synthesis involves crucial steps such as chlorination and intramolecular cyclization reactions (Matsuoka et al., 1997). Another study reports the synthesis of 1-ethyl-6-fluoro-1,4-dihydro-4-oxo-7-(1H-pyrrol-1-yl)quinoline-3-carboxylic acid, showcasing its high broad-spectrum antibacterial activities, especially against gram-positive and gram-negative bacteria (Stefancich et al., 1985).

Chemical Transformations and Photoreactions

Some studies focus on the chemical transformations and photoreactions of fluorinated quinolone compounds. For instance, the photochemistry of some fluorinated 7-amino-4-quinolone-3-carboxylic acids used as antibacterials has been investigated, revealing their phototoxic nature and the path of heterolytic defluorination, which might contribute to the generation of aryl cations in solution (Fasani et al., 1999).

Biological Studies and Applications

Antibacterial Properties

The antibacterial activities of the compound and its derivatives have been a significant focus of research. The synthesis of 1-ethyl-6-fluoro-1,4-dihydro-4-oxo-7-(1H-pyrrol-1-yl)quinoline-3-carboxylic acid and its high efficacy against both gram-positive and gram-negative bacteria are notable. This compound has been found superior in activity compared to other unfluorinated compounds and even to enoxacin, highlighting its potential in antibacterial applications (Stefancich et al., 1985).

Phototoxicity and Photodegradation

The phototoxic nature of fluorinated 7-amino-4-quinolone-3-carboxylic acids has been studied, with a focus on their photodegradation pathways. It has been found that these compounds undergo heterolytic defluorination upon exposure to light, which could lead to the generation of reactive aryl cations. This photodegradation pathway is suggested to be a factor in the phototoxicity of these drugs (Fasani et al., 1999).

Properties

IUPAC Name

ethyl 6-fluoro-2-(trifluoromethyl)quinoline-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F4NO2/c1-2-20-12(19)9-6-11(13(15,16)17)18-10-4-3-7(14)5-8(9)10/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPINHBHCKXGABK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NC2=C1C=C(C=C2)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F4NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60719868
Record name Ethyl 6-fluoro-2-(trifluoromethyl)quinoline-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60719868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1185292-80-1
Record name Ethyl 6-fluoro-2-(trifluoromethyl)quinoline-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60719868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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